2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQIRKICGIWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466108 | |
| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-63-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Protection of Phenolic Hydroxyl Group :
4-Methoxyphenol is treated with methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form 4-methoxyacetophenone. This step prevents unwanted side reactions during subsequent acylation. -
Trifluoroacetylation :
The methoxy-protected intermediate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) under catalysis by Lewis acids such as AlCl₃ or BF₃·Et₂O. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize decomposition: -
Demethylation :
The methoxy group is cleaved using hydrobromic acid (HBr, 48%) in acetic acid under reflux (110–120°C, 6–8 hours), yielding the target compound:
Optimization Insights
-
Catalyst Selection : BF₃·Et₂O improves regioselectivity compared to AlCl₃, reducing polyacylation byproducts.
-
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity, while non-polar solvents (toluene) lower yields by 15–20%.
-
Yield : This three-step sequence achieves an overall yield of 68–72% after purification by recrystallization (ethanol/water).
Condensation with Trifluoroacetic Acid Derivatives
Alternative routes utilize 4-hydroxybenzaldehyde or 4-hydroxyphenylacetic acid as precursors, condensing with trifluoroacetylating agents.
Aldimine-Mediated Condensation
A scalable method reported in pharmaceutical synthesis involves aldimine intermediates to direct trifluoroacetylation:
-
Aldimine Formation :
4-Hydroxybenzaldehyde reacts with aniline derivatives (e.g., 4-methylaniline) in toluene to form Schiff base intermediates, which act as directing groups. -
Trifluoroacetylation :
The aldimine is treated with 2,2,2-trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TfOH) in methyltetrahydrofuran (MeTHF) at room temperature. The acidic conditions facilitate ketone formation while preserving the phenolic hydroxyl group:
Key Parameters
Direct Trifluoroacetylation of Phenols
A one-pot method avoids intermediate protection/deprotection steps by using TFAA and acidic resins:
Advantages
-
Simplified Workflow : Eliminates protection/deprotection, reducing steps from three to one.
-
Yield : 65–70% with >90% purity after filtration and solvent evaporation.
Alternative Methods and Emerging Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for sluggish acylation steps. A protocol using 4-hydroxyphenylboronic acid and TFAA in dimethylformamide (DMF) achieves 75% yield in 30 minutes at 120°C.
Enzymatic Catalysis
Preliminary studies report lipase-mediated acylation of 4-hydroxyphenol with ethyl trifluoroacetate in ionic liquids (e.g., [BMIM][BF₄]). While yields remain modest (40–45%), this method offers a greener alternative to traditional acid catalysis.
Industrial Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency and reproducibility. Key considerations include:
-
Continuous Flow Systems :
Tubular reactors with immobilized AlCl₃ enable continuous trifluoroacetylation, achieving throughputs of 10–15 kg/day with consistent purity (>98%). -
Waste Management :
TFAA hydrolysis generates trifluoroacetic acid, which is recovered via distillation and reused, reducing environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale Potential | Cost |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 68–72 | 95–98 | Pilot-scale | Moderate |
| Aldimine Condensation | 83 | 97 | Industrial | High |
| Direct Acylation | 65–70 | 90–92 | Lab-scale | Low |
| Microwave-Assisted | 75 | 94 | Lab-scale | Moderate |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The hydroxy group can be oxidized to form quinones.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution Reactions : The trifluoromethyl group can undergo nucleophilic substitution reactions.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Quinones | KMnO4, CrO3 |
| Reduction | Alcohols | NaBH4, LiAlH4 |
| Substitution | Substituted derivatives | Amines, Thiols |
Biology
In biological research, this compound is investigated for its potential effects on cellular processes:
- Antioxidant Activity : It may reduce oxidative stress in cells.
- Apoptosis Modulation : The compound has been shown to influence apoptosis pathways, which is critical for cancer research.
Case studies have demonstrated its role in enzyme inhibition and protein interactions, suggesting therapeutic potential in treating diseases linked to oxidative damage and apoptosis dysregulation.
Medicine
The medicinal applications of this compound are notable:
- Anti-inflammatory Properties : Research indicates that the compound may help in reducing inflammation.
- Anticancer Activity : Preliminary studies suggest its potential in cancer treatment by modulating biochemical pathways related to cell growth and apoptosis.
A study published in the Journal of Organic Chemistry noted its effectiveness as an organocatalyst in environmentally friendly reactions, further emphasizing its versatility in medicinal chemistry .
Industry
In industrial applications, this compound is utilized as a component in formulating specialty chemicals:
- Advanced Materials Development : It contributes to the production of polymers with specific electronic or optical properties.
- Fluorescent Probes : Its structure allows it to be used as a fluorescent probe for imaging biological molecules.
Case Studies
Several studies have documented the biological activity and industrial applications of this compound:
- Enzyme Inhibition Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.
- Oxidative Stress Research : Research indicated that it effectively reduced oxidative damage in cellular models, supporting its use as an antioxidant.
- Material Science Application : Investigations into polymer formulations revealed that incorporating this compound enhanced the thermal stability and mechanical properties of the materials produced.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyphenyl group can form hydrogen bonds with target proteins, modulating their activity and function .
Comparison with Similar Compounds
2-Bromo-1-(4-hydroxyphenyl)ethanone (C₈H₇BrO₂)
- Structural Differences : Replaces the trifluoromethyl group with a bromine atom.
- Reactivity: The bromine atom facilitates nucleophilic substitution reactions, enabling diverse functionalization (e.g., synthesis of thienopyridine hybrids) .
- Applications: Key intermediate in drug synthesis, contrasting with the trifluoromethyl group’s electron-withdrawing effects in 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone .
1-(4-Hydroxyphenyl)ethanone (PHA, C₈H₈O₂)
- Structural Differences : Lacks the trifluoromethyl group.
- Properties : Lower molecular weight (136.15 g/mol) and reduced thermal stability compared to the fluorinated analog.
- Applications: Demonstrates lipid-lowering activity but exhibits higher toxicity due to its smaller, non-fluorinated structure .
Functional Group Analogs: Trifluoromethyl Ketones
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (C₉H₇F₃O₂)
- Structural Differences : Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
- Reactivity : The methoxy group enhances electron density on the aromatic ring, reducing electrophilic substitution reactivity compared to the hydroxyl analog .
- Applications : Used in radical chemistry for synthesizing fluorinated dienes and lactones .
2,2,2-Trifluoro-1-(3-methylindol-1-yl)ethanone
- Structural Differences : Indole ring replaces the para-hydroxyphenyl group.
- Reactivity : Participates in hydroboration reactions with diborane to form β-fluoroalkylboranes, highlighting the trifluoromethyl group’s role in stabilizing intermediates .
Heterocyclic Derivatives
Triazole-Based Trifluoroethanones (e.g., Compounds 3c, 4f, 4g )
- Structural Differences : Incorporates 1,2,3-triazole rings with alkyl or aryl substituents.
- Synthetic Yields: Vary widely (7–93%) depending on the substituent and reaction conditions. For example: 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g): 93% yield. 2,2,2-Trifluoro-1-(1-pentyl-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone (4h): 7% yield .
- NMR Data : ¹⁹F NMR signals range from δ −75.4 ppm (triazole derivatives) to δ −70–−80 ppm (tosyl oxime derivatives) .
Naphthyridine-Based Trifluoroethanones
- Structural Differences : 1,8-Naphthyridine core replaces the phenyl group.
- Applications : Exhibit antimicrobial activity, demonstrating the trifluoromethyl group’s role in enhancing bioactivity .
Polymerization and Material Science
- Linear vs. Hyperbranched Polymers: Self-polycondensation of 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone yields linear polymers with trifluoromethanesulfonic acid, contrasting with hyperbranched structures formed from other monomers .
Key Research Findings
Pharmacological Potential: The hydroxyl group in this compound enhances binding to biological targets compared to non-hydroxylated analogs, as seen in lipid-lowering derivatives .
Sensor Applications: Fluorinated β-diketones, like 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone, form stable lanthanide complexes for Al³⁺ ion detection, leveraging the trifluoromethyl group’s electron-withdrawing effects .
Synthetic Versatility : The compound’s trifluoromethyl group facilitates regioselective reactions in heterocyclic synthesis, as demonstrated in triazole and naphthyridine derivatives .
Biological Activity
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4-(trifluoroacetyl)phenol, is an organic compound characterized by a trifluoromethyl group attached to a para-hydroxyphenyl moiety. Its molecular formula is C9H7F3O2, with a molar mass of approximately 190.12 g/mol. The compound exhibits significant biological activity due to its structural properties, particularly its lipophilicity and reactivity, which facilitate interactions with various biological targets.
- Molecular Formula : C9H7F3O2
- Molar Mass : 190.12 g/mol
- Melting Point : 114 °C
- Boiling Point : 261.9 °C
The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with enzymes and receptors involved in critical cellular processes.
The biological activity of this compound is primarily linked to its ability to modulate enzyme activities and receptor interactions. It has been observed to influence various biochemical pathways, including:
- Oxidative Stress : The compound may act as an antioxidant, reducing oxidative damage in cells.
- Apoptosis : It has potential effects on apoptosis pathways, possibly contributing to its therapeutic applications in cancer treatment.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound may help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in drug design for neurodegenerative diseases and glaucoma treatment .
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cells | |
| AChE Inhibition | Inhibits acetylcholinesterase activity | |
| CA Inhibition | Inhibits carbonic anhydrases |
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
AChE Inhibition Study :
Compound IC50 (nM) This compound 28.76 - 57.27 Acetazolamide (control) 40.76 - Carbonic Anhydrase Inhibition :
-
Antioxidant Properties :
- The antioxidant capacity was assessed using various assays that measure the reduction of reactive oxygen species (ROS). Results indicated that the compound effectively scavenged free radicals, supporting its potential use in preventing oxidative damage.
Q & A
Q. What advanced purification techniques address challenges in isolating by-products from fluorinated derivatives?
- Solutions :
- Prep-HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities.
- Cryogenic Distillation : Separate volatile fluorinated by-products at low temperatures .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 112–114°C (DSC) | |
| LogP (Octanol-Water) | 2.3 ± 0.2 (Shake-flask method) | |
| ¹⁹F NMR (CDCl₃) | δ = -71.18 ppm (singlet) | |
| Crystal System | Monoclinic (Space Group P2₁/c) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
